molecular formula C21H21ClN2O2S B11357541 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11357541
M. Wt: 400.9 g/mol
InChI Key: MTOHRQFUBHLEEM-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylphenoxyacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction where a chlorobenzene derivative reacts with the thiazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the thiazole intermediate with 2-(2,3-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones in the thiazole ring.

    Reduction: Reduction can yield primary amines from the acetamide moiety.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide has potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity .

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. The presence of the chlorophenyl and thiazole groups suggests possible applications in the development of anti-inflammatory or anticancer agents .

Industry

Industrially, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to its target, while the acetamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: This compound shares the chlorophenyl and acetamide groups but lacks the thiazole and dimethylphenoxy moieties.

    2-(2,3-dimethylphenoxy)acetic acid: This compound contains the dimethylphenoxy group but lacks the thiazole and chlorophenyl groups.

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)acetamide is unique due to its combination of a thiazole ring, chlorophenyl group, and dimethylphenoxyacetamide moiety. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H21ClN2O2S/c1-14-4-3-5-19(15(14)2)26-12-20(25)23-11-10-18-13-27-21(24-18)16-6-8-17(22)9-7-16/h3-9,13H,10-12H2,1-2H3,(H,23,25)

InChI Key

MTOHRQFUBHLEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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